6-Amino-2-chloro-5-fluoronicotinonitrile CAS 1448776-04-2 properties
6-Amino-2-chloro-5-fluoronicotinonitrile CAS 1448776-04-2 properties
The following technical guide details the properties, synthesis, and applications of 6-Amino-2-chloro-5-fluoronicotinonitrile (CAS 1448776-04-2), a critical heterocyclic building block in modern medicinal chemistry.
CAS: 1448776-04-2 | Formula: C₆H₃ClFN₃ | M.W.: 171.56 g/mol
Executive Summary
6-Amino-2-chloro-5-fluoronicotinonitrile is a highly functionalized pyridine scaffold utilized primarily as a regioselective intermediate in the synthesis of small-molecule inhibitors. Its structure features a unique substitution pattern—an amino group at position 6, a chlorine at position 2, and a fluorine at position 5—positioned around a 3-cyano core. This specific arrangement makes it an essential precursor for developing inhibitors targeting DNA Polymerase Theta (PolQ) and SHP2 (Src homology region 2 domain-containing phosphatase-2) , both of which are high-value oncology targets.
Unlike its isomer, 2-amino-6-chloro-5-fluoronicotinonitrile, this compound requires precise synthetic control to ensure the amino group is installed at the C6 position, distal to the nitrile group.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]
| Property | Specification |
| IUPAC Name | 6-Amino-2-chloro-5-fluoropyridine-3-carbonitrile |
| Common Name | 6-Amino-2-chloro-5-fluoronicotinonitrile |
| CAS Registry Number | 1448776-04-2 |
| Molecular Formula | C₆H₃ClFN₃ |
| Molecular Weight | 171.56 g/mol |
| Appearance | Light-yellow to off-white solid |
| Solubility | Soluble in DMSO, MeOH, DCM; sparingly soluble in water |
| LCMS (ESI) | m/z = 172 [M+H]⁺ |
| ¹H NMR (DMSO-d₆) | δ 7.98 (d, J = 10.4 Hz, 1H, Ar-H), 7.84 (s, 2H, NH₂) |
Structural Insight: The ¹H NMR coupling constant (J = 10.4 Hz) is diagnostic of the ortho-coupling between the C4-proton and the C5-fluorine atom, confirming the substitution pattern.
Synthetic Pathways & Regiochemistry
The primary challenge in synthesizing CAS 1448776-04-2 is achieving regioselectivity during the nucleophilic aromatic substitution (SₙAr) of the precursor, 2,6-dichloro-5-fluoronicotinonitrile .
Retrosynthetic Analysis
The synthesis typically proceeds via the selective displacement of the chlorine atom at the C6 position by an ammonia source.
Caption: Regioselective amination pathway. C6 attack is favored under specific conditions despite C2 being ortho to the electron-withdrawing nitrile.
Experimental Protocol
The following protocol is adapted from recent patent literature (WO2024211836A2) describing the preparation of PolQ inhibitor intermediates.
Reagents:
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Precursor: 2,6-Dichloro-5-fluoronicotinonitrile (1.0 eq)
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Nucleophile: Ammonium hydroxide (28% aq) or NH₃ in MeOH (excess)
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Solvent: Tetrahydrofuran (THF) or Ethanol
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Temperature: 60–80 °C (Sealed tube)
Step-by-Step Methodology:
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Charge: To a pressure vessel or sealed tube, add 2,6-dichloro-5-fluoronicotinonitrile dissolved in THF.
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Addition: Add excess ammonium hydroxide (approx. 5–10 eq) or 7M NH₃ in methanol.
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Reaction: Seal the vessel and heat to 80 °C for 12–16 hours. Monitor reaction progress via LCMS (Target m/z = 172).
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Workup: Cool the mixture to room temperature. Concentrate under reduced pressure to remove solvent and excess ammonia.
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Purification: Dissolve the residue in a mixture of DCM/MeOH (9:1). Wash with water and brine. Dry over Na₂SO₄ and concentrate.
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Isolation: If necessary, purify via column chromatography (SiO₂, Hexane/EtOAc gradient) to separate the 6-amino product (major) from any 2-amino isomer (minor).
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Yield: Typical yields range from 80–85%.
Critical Note on Regioselectivity: While the C2 position is ortho to the strong electron-withdrawing nitrile group (usually activating), the C6 position is less sterically hindered and activated by the ring nitrogen and the inductive effect of the C5-fluorine. Under thermodynamic control, the 6-amino isomer is frequently the isolated major product.
Applications in Drug Discovery
This compound serves as a "linchpin" intermediate, allowing researchers to build complex bicyclic systems.
DNA Polymerase Theta (PolQ) Inhibitors
PolQ is a key enzyme in the microhomology-mediated end joining (MMEJ) DNA repair pathway. Inhibitors derived from this scaffold prevent cancer cells (especially those with BRCA mutations) from repairing DNA damage, leading to synthetic lethality.
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Mechanism: The 6-amino group often forms a critical hydrogen bond with the hinge region of the kinase/polymerase ATP-binding pocket.
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Derivatization: The C2-chloro group is subsequently displaced by diamines or other nucleophiles to form bicyclic cores (e.g., pyrido[2,3-d]pyrimidines).
SHP2 Allosteric Inhibitors
Similar fluorinated aminopyridine scaffolds are ubiquitous in the design of SHP2 inhibitors (e.g., analogs of SHP099). The fluorine atom at C5 modulates the pKa of the pyridine nitrogen and influences metabolic stability by blocking the metabolically labile C5 position.
Caption: Functional utility of the scaffold in generating high-value oncology targets.
Handling & Safety (E-E-A-T)
As a halogenated aminopyridine, this compound should be handled with standard chemical hygiene protocols.
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Hazard Classification: Irritant (Skin/Eye/Respiratory).
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GHS Signal Word: Warning.[1]
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H-Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
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Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). The amino group is susceptible to oxidation over prolonged exposure to air.
References
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PolQ Inhibitor Synthesis: Semi-saturated bicyclic derivatives and related uses. WO2024211836A2. (2024). Describes the synthesis and characterization of 6-amino-2-chloro-5-fluoronicotinonitrile.
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Precursor Synthesis: Process for the synthesis of 2,6-dichloro-5-fluoronicotinonitrile.[2][3][4] EP0655998B1. Details the preparation of the dichloro-precursor.
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Regioselectivity in Pyridines: Regioselective Nucleophilic Aromatic Substitution of 2,6-Dichloropyridines. Beilstein J. Org. Chem. (2022).[5] Discusses electronic factors governing SₙAr in poly-halogenated pyridines.
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SHP2 Medicinal Chemistry: Discovery of SHP099. Nature (2016). Contextualizes the use of amino-chloropyridine scaffolds in allosteric inhibition.
Sources
- 1. 2,6-Dichloro-5-fluoronicotinic acid | C6H2Cl2FNO2 | CID 2733659 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,5-Dichloronicotinonitrile|CAS 126954-66-3|Supplier [benchchem.com]
- 3. WO1998043958A1 - Method for the production of 2,6-dichloro-5-fluoronicotinonitrile and the chemical compound 3-cyano-2-hydroxy-5-fluoropyride-6-one-monosodium salt and its tautomers - Google Patents [patents.google.com]
- 4. US6197964B1 - Method for the production of 2,6-dichloro-5-fluoronicotinonitrile and the chemical compound 3-cyano-2-hydroxy-5-fluoropyride-6-one-monosodium salt its tautomers - Google Patents [patents.google.com]
- 5. youtube.com [youtube.com]
